6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes and heterocyclic ketones), malononitrile, β-keto esters, and hydrazine hydrate in ethanol, with triethylamine acting as a catalyst . This reaction is carried out under reflux conditions, and the product is obtained after purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique spiro structure makes it a candidate for the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other spiro[indole-pyrano[2,3-c]pyrazole] derivatives, which share the spiro structure but differ in their substituents. These compounds are also studied for their biological activities and synthetic applications. The uniqueness of 6’-amino-1-(3-methoxybenzyl)-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19N5O3 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
6-amino-1'-[(3-methoxyphenyl)methyl]-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile |
InChI |
InChI=1S/C23H19N5O3/c1-13-19-21(27-26-13)31-20(25)17(11-24)23(19)16-8-3-4-9-18(16)28(22(23)29)12-14-6-5-7-15(10-14)30-2/h3-10H,12,25H2,1-2H3,(H,26,27) |
InChI Key |
BGXKPKREOPKINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC)C#N)N |
Origin of Product |
United States |
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